4-[(4-Methylbenzyl)oxy]benzoyl chloride
Description
4-[(4-Methylbenzyl)oxy]benzoyl chloride (CAS: 62290-55-5, MFCD12197951) is an aromatic acid chloride with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . Its structure features a benzoyl chloride core substituted at the para position with a 4-methylbenzyl ether group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic acyl chloride group, enabling nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles.
Synthesis typically involves reacting 4-hydroxybenzoic acid derivatives with 4-methylbenzyl halides (e.g., 4-methylbenzyl bromide) under basic conditions, followed by chlorination with agents like thionyl chloride (SOCl₂) .
Structure
2D Structure
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDRZQPMLLING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554792 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-55-5 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
- Starting materials: 4-hydroxybenzoyl chloride and 4-methylbenzyl chloride.
- Reaction conditions: The phenolic hydroxyl group of 4-hydroxybenzoyl chloride acts as a nucleophile and attacks the benzyl chloride under basic conditions.
- Bases used: Pyridine or triethylamine are commonly employed to neutralize the hydrochloric acid generated during the reaction.
- Solvent: Organic solvents such as dimethylformamide (DMF) or ether are used to dissolve reactants and facilitate the reaction.
- Temperature: Typically room temperature to mild heating (25–80 °C) to optimize reaction rate without side reactions.
This step results in the formation of the ether bond, yielding 4-[(4-methylbenzyl)oxy]benzoyl chloride or its precursor.
Acyl Chloride Formation
- If starting from the corresponding carboxylic acid, conversion to the benzoyl chloride is achieved by reaction with chlorinating agents such as oxalyl chloride or thionyl chloride .
- Catalyst: A catalytic amount of DMF is often added to activate oxalyl chloride, enhancing the reaction efficiency.
- Reaction monitoring: Gas chromatography (GC) or thin-layer chromatography (TLC) is used to track the conversion.
- Temperature control: The reaction is typically carried out at room temperature or slightly elevated temperatures to avoid decomposition.
Purification
- After completion, the reaction mixture is neutralized with aqueous base (e.g., 5% sodium hydroxide solution) to remove residual acid and by-products.
- The organic phase is separated, dried, and subjected to vacuum distillation or recrystallization.
- Final product purity is typically above 99%, with yields ranging from 85% to 90% depending on reaction scale and conditions.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Ether formation | 4-hydroxybenzoyl chloride + 4-methylbenzyl chloride, pyridine, DMF | 25–80 | 12–24 | 85–90 | >98 | Stirring under inert atmosphere |
| Acyl chloride formation | Oxalyl chloride, catalytic DMF, ether | 20–30 | 12–14 | 88–90 | 99+ | Dropwise addition of oxalyl chloride |
| Purification | Neutralization with NaOH, extraction, vacuum distillation | Ambient | — | — | — | pH adjusted to 7–8, removal of water |
Research Findings and Optimization Notes
- Catalyst role: DMF significantly accelerates the acyl chloride formation by forming a reactive Vilsmeier intermediate with oxalyl chloride.
- Base selection: Pyridine is preferred for its dual role as base and nucleophilic catalyst, improving ether bond formation efficiency.
- Chlorinating agent choice: Oxalyl chloride is favored over thionyl chloride due to milder reaction conditions and easier removal of by-products.
- Reaction monitoring: GC analysis is critical to ensure minimal side reactions and high selectivity for the desired benzoyl chloride.
- Yield optimization: Controlling the rate of oxalyl chloride addition (e.g., 100 g/h) and maintaining temperature below 30 °C prevents decomposition and side reactions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|---|---|
| Ether formation | 4-hydroxybenzoyl chloride + 4-methylbenzyl chloride | Pyridine | DMF or ether | 25–80 °C | 12–24 h | 85–90 | >98 | Inert atmosphere recommended |
| Acyl chloride synthesis | Oxalyl chloride | DMF (catalytic) | Ether | 20–30 °C | 12–14 h | 88–90 | 99+ | Dropwise addition critical |
| Purification | NaOH (5%), water | — | — | Ambient | — | — | — | Neutralization and extraction |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-[(4-Methylbenzyl)oxy]benzoic acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Esterification: Alcohols and a catalytic amount of acid, such as sulfuric acid, are used to facilitate the reaction.
Major Products
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Hydrolysis: The major product is 4-[(4-Methylbenzyl)oxy]benzoic acid.
Esterification: The major products are esters of 4-[(4-Methylbenzyl)oxy]benzoic acid.
Scientific Research Applications
4-[(4-Methylbenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This reactivity is due to the presence of the electron-withdrawing chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The physicochemical and reactivity profiles of benzoyl chloride derivatives are heavily influenced by the nature and position of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Benzoyl Chlorides
Key Observations:
- Methoxy substituents (e.g., 4-methoxybenzoyl chloride) introduce electron-donating effects, enhancing stability but reducing electrophilicity compared to alkyl-substituted analogs .
- Halogenated Derivatives :
- Bromine and chlorine substituents (e.g., 4-[(4-bromobenzyl)oxy]benzoyl chloride) increase molecular weight and may enhance lipophilicity, influencing bioavailability in pharmaceutical applications .
- Fluorine substituents, as in the 2-chloro-4-fluoro analog, can alter metabolic stability and binding affinity in drug candidates .
Key Observations:
- The methylbenzyl ether group in the target compound shows moderate synthetic yields (82%), while methoxybenzyl analogs achieve higher yields (93%) due to improved leaving-group ability or reduced steric hindrance .
- 4-Methoxybenzoyl chloride is extensively used in neuropharmacology due to its balance of reactivity and stability, as seen in dopamine receptor ligand synthesis .
Biological Activity
4-[(4-Methylbenzyl)oxy]benzoyl chloride is an organic compound that has garnered attention for its potential biological activities. It belongs to the class of benzoyl chlorides, which are known for their reactivity and utility in organic synthesis, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₁₅H₁₃ClO₂, with a molecular weight of approximately 260.72 g/mol. The structure features a benzoyl group attached to a chlorine atom and a para-substituted methylbenzyl ether, contributing to its unique chemical behavior.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzoyl group facilitates binding to active sites, while the chlorine atom may influence the compound's reactivity and stability in biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways.
Biological Activity Overview
Recent studies have indicated several biological activities associated with this compound:
Study 1: Antimicrobial Activity
A study conducted by researchers assessed the antimicrobial properties of several benzoyl chloride derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Study 2: Enzyme Inhibition
In a biochemical assay aimed at evaluating enzyme inhibition, this compound showed promising results as an inhibitor of certain proteases. This suggests potential applications in developing therapeutic agents targeting proteolytic enzymes involved in various diseases.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₅H₁₃ClO₂ | Benzoyl group with methyl substitution |
| Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate | C₁₈H₁₉NO₂ | Similar structure; used in enzyme interaction studies |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride | C₁₇H₁₇ClO₃ | Contains ethoxy group; potential for diverse reactions |
Research Applications
The compound's unique structure makes it valuable in various research fields:
- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
- Biochemistry : Employed in studies examining enzyme kinetics and inhibition.
- Synthetic Chemistry : Utilized as a building block for creating more complex organic molecules.
Q & A
Q. What are the standard synthetic routes for preparing 4-[(4-Methylbenzyl)oxy]benzoyl chloride in laboratory settings?
Methodological Answer: The compound is typically synthesized via chlorination of the corresponding carboxylic acid. For example:
Starting Material : React 4-[(4-Methylbenzyl)oxy]benzoic acid with a chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)) under anhydrous conditions.
Reaction Conditions : Reflux in an inert solvent (e.g., dichloromethane) at 40–60°C for 4–6 hours. Monitor completion via TLC or FT-IR for disappearance of the carboxylic acid peak (~1700 cm⁻¹).
Workup : Remove excess reagent and solvent under reduced pressure. Purify via distillation or recrystallization .
Q. What are the critical safety considerations when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture .
- Spill Management : Neutralize spills with sodium bicarbonate or sand. Collect residues in a labeled hazardous waste container .
Q. In which research applications is this compound commonly utilized?
Methodological Answer:
- Medicinal Chemistry : As an acylating agent to introduce aromatic moieties into drug candidates (e.g., protease inhibitors) .
- Material Science : Synthesis of photoactive polymers for optoelectronic devices, leveraging its electron-withdrawing benzoyl group .
- Agrochemicals : Intermediate in pesticide development, particularly for aryl amide derivatives .
Advanced Research Questions
Q. What advanced analytical techniques are employed to characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. How does the electronic environment of the benzoyl chloride group influence its reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effect : The benzoyl chloride’s carbonyl group activates the acyl chloride toward nucleophilic attack. Steric hindrance from the 4-methylbenzyloxy group may slow reactions with bulky nucleophiles (e.g., tert-butanol).
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Avoid protic solvents to minimize hydrolysis .
Q. What are the key factors affecting the stability of this compound under different storage conditions?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis to the carboxylic acid occurs rapidly in humid environments. Use molecular sieves or store under inert gas .
- Temperature : Decomposition accelerates above 25°C. Long-term storage at –20°C in amber vials is recommended .
- Light Exposure : UV light may induce radical degradation. Use light-resistant containers .
Q. How can researchers resolve contradictions in reported toxicity data for structurally similar benzoyl chlorides?
Methodological Answer:
- Literature Review : Cross-reference IARC evaluations (e.g., benzoyl chloride classified as Group 2A ) with compound-specific studies.
- Experimental Validation : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) under controlled conditions.
- Risk Mitigation : Adopt ALARA (As Low As Reasonably Achievable) principles for exposure, even if toxicity data are inconclusive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
